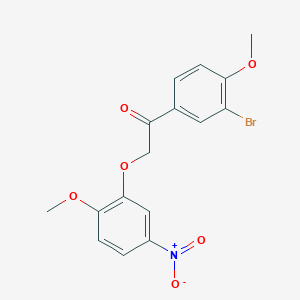
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone is a chemical compound that belongs to the family of phenyl ketones. This compound has been studied extensively due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including cyclooxygenases and lipoxygenases, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects:
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the growth of certain cancer cells, including breast cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone in lab experiments is its potential applications in the synthesis of other compounds. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires several purification steps.
Direcciones Futuras
There are several future directions for research involving 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone. One potential direction is to study its potential applications in the treatment of inflammatory disorders, such as rheumatoid arthritis. Additionally, further research can be conducted to explore its anti-cancer properties and potential applications in cancer therapy. Another potential direction is to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research can be conducted to explore its potential applications in bioimaging and other biomedical applications.
Conclusion:
In conclusion, 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties and has been used as a precursor in the synthesis of other compounds. Further research is needed to explore its potential applications in the treatment of inflammatory disorders and cancer therapy, as well as to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone can be achieved through a multi-step process involving several chemical reactions. The first step involves the synthesis of 3-bromo-4-methoxyaniline, which is then reacted with 2-methoxy-5-nitrophenol to obtain 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone. The process involves several purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone has been extensively studied for its potential applications in scientific research. It has been used as a precursor in the synthesis of other compounds, including 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone, which has been shown to have anti-inflammatory properties. Additionally, 1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone has been used in the synthesis of fluorescent dyes for bioimaging applications.
Propiedades
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO6/c1-22-14-5-3-10(7-12(14)17)13(19)9-24-16-8-11(18(20)21)4-6-15(16)23-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGKILMPYJVWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OCC(=O)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methoxyphenyl)-2-(2-methoxy-5-nitrophenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



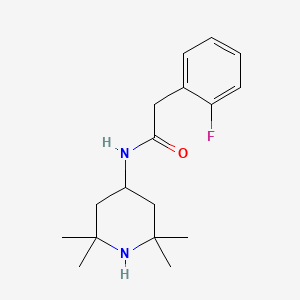
![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)
![Methyl 3-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B7538893.png)
![1-[2-[2,5-dimethyl-1-(2-phenylethyl)pyrrol-3-yl]-2-oxoethyl]-N-(2-methoxyethyl)piperidine-4-carboxamide](/img/structure/B7538900.png)
![2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B7538907.png)
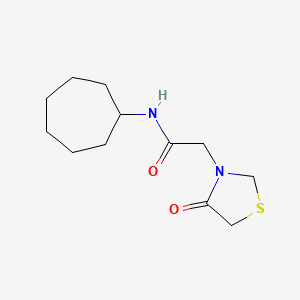
![5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole](/img/structure/B7538921.png)
![[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7538934.png)
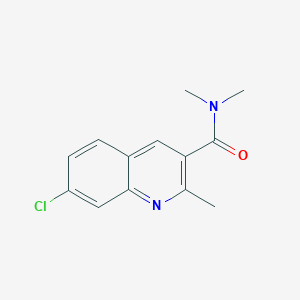
![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide](/img/structure/B7538965.png)
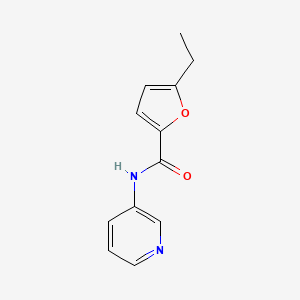
![N-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7538980.png)